(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitrile group (-CN), a ketone group (C=O), and two methoxy groups (O-CH3) attached to a phenyl ring . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.332. Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available sources .Scientific Research Applications
Molecular Synthesis and Structural Properties
- The compound has been implicated in the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, demonstrating its utility in the creation of molecules with significant optoelectronic properties. This application is crucial for the development of molecular wires and materials with potential use in electronics and photonics (Wang et al., 2006).
Catalysis and Oxidation Processes
- In catalysis, the compound has shown potential in the oxidation of secondary and primary amines with hydrogen peroxide, offering a pathway to synthesize nitrones and oximes, which are valuable intermediates in organic synthesis (Yamazaki, 1997). Moreover, polymer-supported methyltrioxorhenium systems, possibly related to the compound , have been efficient in the oxidative functionalization of cycloalkanes, pointing to its role in selective oxidation processes (Bianchini et al., 2006).
Reactivity and Mechanistic Insights
- Studies have also explored its reactivity, leading to insights into the formation of organorhenium complexes, which are critical for understanding reaction mechanisms in organometallic chemistry and for the development of new catalysts (Krumper et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)15(18)12(10-17)8-11-6-7-13(19-4)14(9-11)20-5/h6-9H,1-5H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUYDFBRLHOURP-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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